Methyl 3-(4-bromophenyl)-2-methylpropanoate

Description

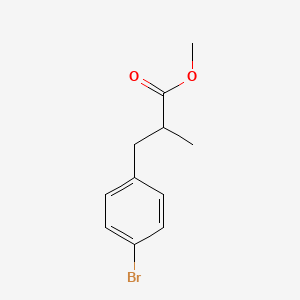

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXTWQXUBXVCCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301208834 | |

| Record name | Benzenepropanoic acid, 4-bromo-α-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379317-31-3 | |

| Record name | Benzenepropanoic acid, 4-bromo-α-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379317-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-bromo-α-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-2-methylpropanoate typically involves the esterification of 3-(4-bromophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 3-(4-bromophenyl)-2-methylpropanol.

Hydrolysis: 3-(4-bromophenyl)-2-methylpropanoic acid and methanol.

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis

Methyl 3-(4-bromophenyl)-2-methylpropanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its role in the production of fexofenadine, a non-sedating antihistamine used to treat allergies. The compound can be derived from 2-(4-bromophenyl)-2-methylpropanoic acid, which is synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid. This process allows for the production of fexofenadine with a high degree of purity, minimizing undesirable isomers that could affect efficacy and safety .

Chemical Synthesis

Reagent in Organic Reactions

The compound can be utilized as a reagent in various organic synthesis reactions. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for constructing complex organic molecules. For instance, it can be used to synthesize derivatives that may exhibit biological activity or serve as precursors to other pharmacologically relevant compounds .

Analytical Chemistry

HPLC Applications

this compound has been analyzed using high-performance liquid chromatography (HPLC), demonstrating its utility in analytical chemistry. This method allows for the separation and quantification of the compound in complex mixtures, which is essential for quality control in pharmaceutical manufacturing and research settings. The use of specific HPLC columns enables efficient analysis under various conditions, showcasing its versatility as an analytical standard .

Case Study: Synthesis of Fexofenadine

A notable case study involves the synthesis of fexofenadine from this compound. Researchers have developed a streamlined process that incorporates this compound as a key intermediate, significantly improving yield and purity compared to previous methods that produced multiple isomers .

Research on Reaction Conditions

Studies have shown that varying reaction conditions (acidic, neutral, or alkaline) during the bromination of 2-methyl-2-phenylpropanoic acid can affect the selectivity and yield of this compound. Optimizing these conditions has led to more efficient processes, reducing the need for extensive purification steps typically required to isolate desired products .

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Isomers: Positional Variations

- Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5) Structure: The bromophenyl and methyl groups are both located at the second carbon of the propanoate chain. The molecular weight is 257.12 g/mol .

- Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 32454-36-7) Structure: Ethyl ester replaces the methyl group, increasing lipophilicity. Properties: The ethyl chain enhances solubility in non-polar solvents (similarity score: 0.96 to methyl analogs). Higher boiling point due to increased molecular weight (271.14 g/mol) .

Functional Group Modifications

- Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate (CAS 383148-25-2) Structure: Incorporates a thiophene-2-sulfonamido group at the third carbon. Properties: The sulfonamide group introduces hydrogen-bonding capability and electronic effects, altering reactivity in catalytic reactions. Molecular weight: 418.28 g/mol . Applications: Potential use in medicinal chemistry for targeting sulfonamide-sensitive enzymes .

- Methyl (S)-3-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)-2-methylpropanoate (3k) Structure: Chiral center with a dioxoisoindolinyl group at the second carbon. Properties: High enantiomeric purity (1:99 er) achieved via SFC analysis. The dioxoisoindolinyl moiety enhances rigidity, affecting conformational flexibility .

Ring-System Variations

- Methyl 1-(4-bromophenyl)cyclobutanecarboxylate (CAS 1236357-65-5) Structure: Cyclobutane ring replaces the propanoate chain. Properties: Increased ring strain and reduced solubility compared to linear analogs (similarity score: 0.96). Molecular weight: 267.14 g/mol . Applications: Explored in constrained analogs for drug design to modulate bioavailability .

Substituent Additions

- Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate (11.4) Structure: 4-Bromobutanoyl side chain attached to the phenyl ring. Properties: The bromine on the butanoyl group enables further alkylation or elimination reactions. Synthesized in 93% yield via HBr-mediated bromination . Applications: Intermediate in API synthesis for introducing brominated alkyl chains .

Physicochemical and Reactivity Trends

| Property | Methyl 3-(4-bromophenyl)-2-methylpropanoate (Hypothetical) | Methyl 2-(4-bromophenyl)-2-methylpropanoate | Methyl 3-(4-bromophenyl)-3-(thiophene-2-sulfonamido)propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~257 (estimated) | 257.12 | 418.28 |

| Boiling Point | Moderate (est. 250–300°C) | Similar | Higher (>300°C due to sulfonamide) |

| Reactivity | Electrophilic substitution (para-Br) | Steric hindrance at C2 | Enhanced H-bonding and electronic effects |

Biological Activity

Methyl 3-(4-bromophenyl)-2-methylpropanoate is an organic compound classified as an ester. It features a bromophenyl group attached to a methylpropanoate moiety, which influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom in the bromophenyl group enhances binding affinity to specific molecular targets, which may lead to modulation of biochemical pathways. The ester functionality can affect pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacological Properties

Research indicates that this compound may possess anti-inflammatory and anticancer properties. For instance, studies have explored its role in inhibiting specific cancer cell lines and modulating inflammatory responses, although detailed quantitative data on its efficacy remains limited .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-(4-chlorophenyl)-2-methylpropanoate | Chlorine substituent | Moderate anti-inflammatory effects |

| Methyl 3-(4-fluorophenyl)-2-methylpropanoate | Fluorine substituent | Anticancer properties |

| Methyl 3-(4-methylphenyl)-2-methylpropanoate | Methyl substituent | Lower binding affinity |

The presence of the bromine atom in this compound contributes to distinct steric and electronic effects compared to its chloro and fluoro counterparts, making it particularly interesting for specific applications in organic synthesis and medicinal chemistry.

Case Studies

- Anti-Cancer Activity : A study investigated the effects of various derivatives of bromophenyl compounds on cancer cell lines. Results indicated that this compound demonstrated significant cytotoxicity against certain tumor cells, suggesting potential as a lead compound for anticancer drug development .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of brominated esters. The findings suggested that this compound could inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the esterification of 3-(4-bromophenyl)-2-methylpropanoic acid with methanol under acidic conditions. This process can be optimized for higher yields using continuous flow reactors in industrial settings . Characterization techniques such as NMR spectroscopy and HPLC are employed to confirm purity and structural integrity.

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-bromophenyl)-2-methylpropanoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is commonly synthesized via Sonogashira coupling or esterification reactions . For example, methyl 2-(4-bromophenyl)-2-methylpropanoate can be prepared by reacting 4-bromoiodobenzene with methyl 2-methylpropanoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide (CuI) under nitrogen flux. Triethylamine is often used as a base, with toluene or DMF as solvents. Reaction optimization studies suggest maintaining temperatures between 70–80°C for 7–12 hours to achieve yields >90% .

- Key Conditions :

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | Toluene | 70°C | 93% |

| PdCl₂(PPh₃)₂ | DMF | 80°C | 88% |

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the 4-bromophenyl group appear as a doublet at δ 7.42–7.40 ppm (4H), while the methyl ester group (OCH₃) resonates as a singlet at δ 3.85 ppm. The geminal methyl groups on the propanoate moiety produce a singlet at δ 1.40–1.35 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 174.9 ppm, and the quaternary carbon bonded to bromine is observed at δ 141.9 ppm .

- MS (ESI+) : The molecular ion peak [M+H]⁺ is expected at m/z 285 (C₁₁H₁₂BrO₂⁺).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use toluene to separate the organic layer from aqueous HCl or NaHCO₃ washes to remove unreacted aniline or acidic byproducts .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (95:5) as the eluent to resolve ester derivatives from brominated impurities .

- Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C to obtain crystalline solids with >98% purity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine substituent acts as an electron-withdrawing group, enhancing the electrophilicity of the phenyl ring and facilitating oxidative addition in Pd-catalyzed reactions. Steric hindrance from the ortho-methyl group on the propanoate moiety can slow transmetallation steps, requiring bulky ligands like XPhos to improve catalytic turnover. Kinetic studies show a 20% decrease in reaction rate when the methyl group is replaced with larger substituents (e.g., tert-butyl) .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The bromine atom shows strong van der Waals interactions with hydrophobic pockets (ΔG ≈ -8.2 kcal/mol) .

- QSAR Models : Train models using descriptors like LogP (2.1), polar surface area (45 Ų), and H-bond acceptor count (2) to predict IC₅₀ values for anti-inflammatory activity .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Conflicting reports on decomposition temperatures (136–142°C vs. 150–155°C) may arise from impurities or varying heating rates. Use thermogravimetric analysis (TGA) at a controlled ramp rate (5°C/min under N₂) and compare samples purified via HPLC (>99% purity). Collaborative studies show decomposition onset at 148°C for pure samples, resolving discrepancies .

Q. What strategies mitigate side reactions during bromination of the phenyl ring?

- Methodological Answer :

- Regioselective Bromination : Use N-bromosuccinimide (NBS) in CCl₄ with catalytic AIBN to minimize di- or tri-brominated byproducts. Reaction monitoring via TLC (hexane/EtOAc 8:2) confirms mono-bromination .

- Temperature Control : Maintain temperatures below 25°C during HBr addition to prevent acid-catalyzed ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.